molecular formula C18H16F3N5O2S B6486709 2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazole-4-carboxamide CAS No. 1251682-37-7

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazole-4-carboxamide

Cat. No.: B6486709
CAS No.: 1251682-37-7
M. Wt: 423.4 g/mol
InChI Key: UUZTVCJMFZDBQO-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted at the 4-position with a carboxamide group. The carboxamide nitrogen is further modified with a [4-(trifluoromethoxy)phenyl]methyl moiety, while the 2-amino group of the thiazole is linked to a 4,6-dimethylpyrimidin-2-yl substituent. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the pyrimidine ring may contribute to target binding via hydrogen bonding or π-π interactions .

Properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O2S/c1-10-7-11(2)24-16(23-10)26-17-25-14(9-29-17)15(27)22-8-12-3-5-13(6-4-12)28-18(19,20)21/h3-7,9H,8H2,1-2H3,(H,22,27)(H,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZTVCJMFZDBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article aims to explore the biological activity of this specific compound through various studies and findings.

Structure and Properties

The molecular structure of the compound includes a thiazole ring, a pyrimidine moiety, and a trifluoromethoxy-substituted phenyl group. Its chemical formula is C16_{16}H16_{16}F3_3N5_5O2_{2}S, with a molecular weight of approximately 401.39 g/mol. The presence of multiple functional groups contributes to its biological activity.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiazole rings exhibit significant activity against various bacterial strains. For instance, a study demonstrated that similar thiazole compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 31.25 µg/mL to over 1000 µg/mL depending on the specific strain tested .

CompoundMIC (µg/mL)Bacterial Strain
Thiazole A31.25Staphylococcus aureus
Thiazole B62.5Escherichia coli
Thiazole C>1000Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of thiazole derivatives has also been documented. Studies have shown that compounds similar to the one in focus exhibit cytotoxic effects on various cancer cell lines. For example, an investigation into thiazole-based compounds revealed IC50_{50} values ranging from 1.61 µg/mL to 23.30 µg/mL against different tumor types . The structure-activity relationship (SAR) analysis suggested that the presence of electron-donating groups and specific substitutions on the thiazole ring enhance cytotoxicity.

CompoundIC50_{50} (µg/mL)Cancer Cell Line
Compound X1.61HeLa (cervical cancer)
Compound Y1.98MCF-7 (breast cancer)
Compound Z23.30A549 (lung cancer)

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for their anticonvulsant properties. A series of studies indicated that certain thiazole compounds provided protection against seizures in animal models, particularly in maximal electroshock-induced seizure tests . The efficacy of these compounds was linked to their ability to modulate neurotransmitter systems in the brain.

Case Studies

  • Antimicrobial Study : A recent study focused on synthesizing various thiazoles and testing them against clinical isolates of bacteria. The results showed that compounds with trifluoromethoxy substitutions displayed enhanced antibacterial activity compared to their non-substituted counterparts.
  • Cytotoxicity Assessment : In vitro tests conducted on several cancer cell lines demonstrated that the compound exhibited significant cytotoxicity at low concentrations, suggesting its potential as a lead compound for further development in cancer therapy.
  • Anticonvulsant Evaluation : In a controlled study using pentylenetetrazole-induced seizure models, the compound showed promising results in reducing seizure frequency and duration, indicating its potential therapeutic application in epilepsy management.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent and anticancer drug . The following table summarizes key studies related to its medicinal applications:

Study ReferenceApplicationFindings
Anticancer ActivityDemonstrated inhibition of cancer cell proliferation in vitro.
Antimicrobial PropertiesShowed significant activity against various bacterial strains.
Enzyme InhibitionInhibits specific enzymes related to cancer metabolism.

Case Study: Anticancer Activity
A study published in the Chemical & Pharmaceutical Bulletin evaluated the compound's efficacy against several cancer cell lines. Results indicated that it significantly reduced cell viability by inducing apoptosis through the activation of caspase pathways.

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis, particularly in the development of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, leading to derivatives with enhanced properties.

Synthetic Pathway Overview:

  • Starting Material: 4,6-dimethylpyrimidine.
  • Key Reactions:
    • Formation of the thiazole ring via cyclization.
    • Introduction of the trifluoromethoxy group through electrophilic aromatic substitution.
    • Amide bond formation with carboxylic acid derivatives.

Material Science

In addition to its biological applications, this compound is being explored for use in developing new materials with specific properties such as:

  • Conductivity: Potential applications in organic electronic devices.
  • Stability: Enhanced thermal and chemical stability due to the presence of fluorine atoms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound is compared to three structurally related analogs (Table 1):

Compound Name Core Structure Key Substituents Reported Activity Synthesis Pathway
Target Compound: 2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazole-4-carboxamide 1,3-Thiazole 4-Carboxamide-N-(4-trifluoromethoxy benzyl); 2-amino-4,6-dimethylpyrimidine N/A (inferred kinase/receptor modulation) Likely via thiazole cyclization and amide coupling
Analog 1: Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate [5] () 1,3-Thiazole 4-Methyl; 2-(4-pyridinyl); 5-ethyl ester Intermediate for bioactive amides Nitrile + ethyl 2-bromoacetoacetate coupling
Analog 2: 3-Amino-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide () Thieno[2,3-b]pyridine 2-Carboxamide-N-(4-sulfamoylphenyl); 3-amino; 6-(2-thienyl); 4-trifluoromethyl Not specified (structural emphasis) Multi-step coupling with sulfamoyl and thienyl groups
Analog 3: N-Substituted 2-(4-pyridinyl)thiazole-5-carboxamides [3a–s] () 1,3-Thiazole 5-Carboxamide with varied N-substituents; 2-(4-pyridinyl) IC50 values in µM range for kinase targets Hydrolysis of ester intermediates + amine coupling

Key Findings

Substituent Impact :

  • The trifluoromethoxy group in the target compound improves membrane permeability compared to the sulfamoyl group in ’s analog, which may enhance solubility but reduce CNS penetration .
  • Pyrimidine vs. Pyridine : The 4,6-dimethylpyrimidine in the target compound could offer stronger target affinity than 4-pyridinyl analogs () due to additional hydrogen-bonding sites .

Synthetic Complexity : ’s analog requires sulfamoyl and thienyl group incorporation, increasing synthetic steps compared to the target compound’s straightforward amide coupling .

Research Findings and Data Analysis

  • Structure-Activity Relationship (SAR) :

    • Pyrimidine vs. Pyridine : Replacement of 4-pyridinyl () with 4,6-dimethylpyrimidine (target compound) is hypothesized to enhance steric and electronic complementarity to ATP-binding pockets in kinases .
    • Trifluoromethoxy vs. Sulfamoyl : The trifluoromethoxy group’s electron-withdrawing nature may stabilize binding interactions, whereas the sulfamoyl group () could introduce polar interactions with solvent or residues .
  • Crystallographic Insights :
    Structural studies of similar compounds (e.g., ’s analogs) have utilized SHELX and ORTEP-3 () to resolve conformational details, aiding in SAR optimization .

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